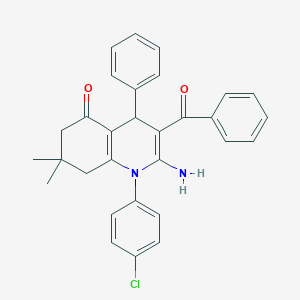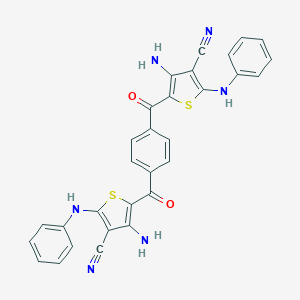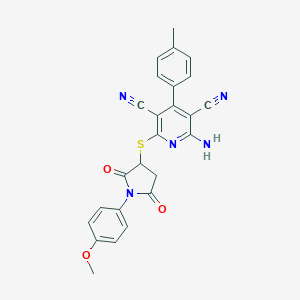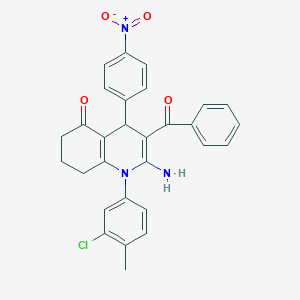
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione, also known as GSK-3β inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer.
作用機序
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a potent and selective inhibitor of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ, a serine/threonine protein kinase that plays a crucial role in a wide range of cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ is also involved in the regulation of various signaling pathways such as Wnt, insulin, and PI3K/Akt.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione are diverse and depend on the specific disease or condition being studied. In Alzheimer's disease, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to reduce beta-amyloid accumulation and improve cognitive function. In diabetes, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to improve insulin sensitivity and glucose uptake. In cancer, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to induce apoptosis and inhibit tumor growth.
実験室実験の利点と制限
One of the main advantages of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is its potent and selective inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ. This makes it an ideal tool for studying the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in various diseases and conditions. However, one of the limitations of this compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
将来の方向性
There are several future directions for the study of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione. One area of research is the development of more potent and selective 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in other diseases and conditions such as neurodegenerative disorders and inflammation. Finally, the potential use of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors in combination with other therapies for the treatment of various diseases should also be explored.
Conclusion
In conclusion, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer. Its potent and selective inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ makes it an ideal tool for studying the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in various diseases and conditions. However, careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments. The future directions for the study of this compound include the development of more potent and selective 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors, investigation of the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in other diseases and conditions, and the potential use of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors in combination with other therapies for the treatment of various diseases.
合成法
The synthesis of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione involves the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with sodium borohydride to yield the final compound.
科学的研究の応用
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential use in the treatment of Alzheimer's disease. Studies have shown that 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ, the target of this compound, plays a crucial role in the pathogenesis of Alzheimer's disease. Inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's disease.
In addition to Alzheimer's disease, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of diabetes and cancer. In diabetes, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to improve insulin sensitivity and glucose uptake. In cancer, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to induce apoptosis and inhibit tumor growth.
特性
製品名 |
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H26N2O2/c1-14-8-10-16(11-9-14)22-19(23)13-18(20(22)24)21-12-4-6-15-5-2-3-7-17(15)21/h8-11,15,17-18H,2-7,12-13H2,1H3 |
InChIキー |
NZUUPLWSKJXMDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)




![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)